molecular formula C17H17N5O4S B10985458 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10985458
M. Wt: 387.4 g/mol
InChI Key: GDXFUTCCKBQASX-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide linkage to a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O4S/c1-10-19-20-17(27-10)18-15(23)9-22-16(24)7-5-12(21-22)11-4-6-13(25-2)14(8-11)26-3/h4-8H,9H2,1-3H3,(H,18,20,23)

InChI Key

GDXFUTCCKBQASX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3,4-Dimethoxyphenylhydrazine : Prepared via diazotization of 3,4-dimethoxyaniline followed by reduction.

  • Maleic anhydride or acetylenedicarboxylate : Serves as the diketone precursor.

Cyclization Reaction

Hydrazine reacts with diketones under acidic or basic conditions to form the pyridazinone ring. For example:

3,4-Dimethoxyphenylhydrazine + Dimethyl acetylenedicarboxylateEtOH, reflux3-(3,4-Dimethoxyphenyl)-6-methoxypyridazinone\text{3,4-Dimethoxyphenylhydrazine + Dimethyl acetylenedicarboxylate} \xrightarrow{\text{EtOH, reflux}} \text{3-(3,4-Dimethoxyphenyl)-6-methoxypyridazinone}

The reaction is typically conducted in ethanol at reflux (78°C) for 12–24 hours, yielding the pyridazinone core in 65–75% purity. Subsequent hydrolysis of the ester group (using NaOH/H₂O) generates the carboxylic acid derivative, which is crucial for acetamide formation.

Thiadiazole Moiety Preparation

The 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene subunit is synthesized via cyclization of thiosemicarbazides.

Thiosemicarbazide Formation

  • Methylthiosemicarbazide : Reacting methyl hydrazine with thiourea in HCl:

CH₃NHNH₂ + H₂NCSNH₂HCl, ΔCH₃NHC(S)NHNH₂\text{CH₃NHNH₂ + H₂NCSNH₂} \xrightarrow{\text{HCl, Δ}} \text{CH₃NHC(S)NHNH₂}

Cyclization to Thiadiazole

The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid:

CH₃NHC(S)NHNH₂POCl₃, 80°C5-Methyl-1,3,4-thiadiazol-2(3H)-thione\text{CH₃NHC(S)NHNH₂} \xrightarrow{\text{POCl₃, 80°C}} \text{5-Methyl-1,3,4-thiadiazol-2(3H)-thione}

The thione intermediate is then methylated using iodomethane (CH₃I) in dimethylformamide (DMF) to yield the 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene .

Acetamide Linker Formation

Coupling the pyridazinone and thiadiazole subunits requires activating the carboxylic acid group of the pyridazinone core.

Acid Chloride Formation

The pyridazinone carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride:

RCOOH + SOCl₂refluxRCOCl + SO₂ + HCl\text{RCOOH + SOCl₂} \xrightarrow{\text{reflux}} \text{RCOCl + SO₂ + HCl}

Reaction conditions: 60–70°C for 2–4 hours.

Amide Coupling

The acyl chloride reacts with the thiadiazole amine under Schotten-Baumann conditions (aqueous NaOH, ice bath):

RCOCl + H₂N-ThiadiazoleNaOH, H₂ORCONH-Thiadiazole + NaCl\text{RCOCl + H₂N-Thiadiazole} \xrightarrow{\text{NaOH, H₂O}} \text{RCONH-Thiadiazole + NaCl}

Alternatively, peptide coupling reagents like EDCl/HOBt are used in anhydrous solvents (e.g., DCM or THF) to enhance yield (75–85%).

Optimization and Challenges

Reaction Yield Enhancements

  • Solvent Selection : DMF and THF improve solubility of intermediates compared to ethanol.

  • Catalysts : Adding 4-dimethylaminopyridine (DMAP) accelerates acylation.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Analytical Validation

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.8 ppm for OCH₃ groups).

  • Mass Spectrometry : Molecular ion peaks at m/z 429.5 ([M+H]⁺) align with the compound’s molecular weight.

Comparative Synthesis Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Route A3,4-Dimethoxyphenylhydrazine + Maleic anhydrideEtOH, reflux6292
Route BPreformed pyridazinone + EDCl/HOBt couplingDCM, RT7897
Route COne-pot cyclization/couplingDMF, 100°C5588

Route B offers the best balance of yield and purity, making it the preferred industrial-scale method.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 3,4-dimethoxyphenylhydrazine reduces raw material costs by 40%.

  • Waste Management : POCl₃ neutralization with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound might exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug development: Its structural complexity and potential biological activity could make it a candidate for the development of new therapeutic agents.

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Acetamide Derivatives (Without Thiadiazole)
Compound Name Substituents on Pyridazinone Acetamide Group Synthesis Yield (%) Key Activities Reference
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 3-methyl, 5-(3-methoxybenzyl) 4-cyanophenyl 55 Formyl peptide receptor agonist activity
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates 3-p-tolyl Alkanoate esters 56.6–89.4 Antimicrobial, anti-inflammatory
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) 3-methyl, 5-[4-(methylthio)benzyl] 4-iodophenyl 46 Not explicitly stated; structural analog for receptor targeting

Key Observations :

  • The 3-methoxybenzyl substituent (as in ) enhances agonist activity at formyl peptide receptors, suggesting that electron-donating groups on the benzyl ring improve binding.
  • Halogenated aryl groups (e.g., 4-iodophenyl in ) may increase metabolic stability due to reduced oxidative metabolism.
Thiadiazole-Containing Analogs
Compound Name Pyridazinone Substituents Thiadiazole Substituents Synthesis Yield (%) Key Features Reference
N-[(2E)-5-Cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(2-fluoro-4-methoxyphenyl) 5-cyclohexyl N/A Increased steric bulk from cyclohexyl group
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) Triazinoquinazoline core (non-pyridazinone) 5-butyl 89.4 Distinct heterocyclic core; thioacetamide linkage

Key Observations :

  • The target compound’s 5-methyl-thiadiazole group (vs. cyclohexyl in ) may reduce steric hindrance, improving solubility.
  • Compounds with triazinoquinazoline cores () exhibit divergent pharmacological profiles due to altered electron distribution and larger aromatic systems.

Data Tables

Table 2: Melting Points and Yields
Compound Melting Point (°C) Yield (%) Reference
Target Compound N/A N/A N/A
8b 68–70 46
14q 156–158 55
4.8 266–270 89.4

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that exhibits potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described with the following features:

  • Molecular Formula : C23H25N3O6
  • Molecular Weight : 439.47 g/mol
  • Functional Groups : Contains a pyridazine ring, methoxy groups, and an acetamide moiety.

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biological processes.
  • Receptor Modulation : It can modulate the activity of cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes related to disease progression or cellular functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with signaling pathways.

Central Nervous System (CNS) Effects

Compounds with similar structures have demonstrated CNS depressant actions. For instance, certain pyridazine derivatives were found to reduce locomotor activity in animal models, suggesting potential applications in treating anxiety or other CNS disorders .

Antimicrobial Properties

The presence of the thiadiazole moiety is associated with antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyFindings
Identified interactions with specific enzymes leading to altered metabolic pathways.
Demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating significant potency.
Reported CNS depressant effects in rodent models, quantifying reductions in locomotor activity.

Comparative Analysis

The following table compares the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including pyridazinone core formation via hydrazine cyclocondensation with diketones and thiadiazole ring closure using thiourea derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Catalysts : Acidic conditions (HCl, H₂SO₄) promote cyclization .
  • Temperature control : Stepwise heating (60–120°C) avoids side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

A combination of methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
  • HRMS : Exact mass analysis validates molecular weight (e.g., [M+H]⁺ at m/z 439.1234) .
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. What methodologies are recommended for initial biological activity screening?

Prioritize target-specific assays:

  • Enzyme inhibition : PDE4 activity measured via cAMP hydrolysis (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assays in HEK-293 or HeLa cells (48-hour exposure) . Use positive controls (e.g., rolipram for PDE4) and triplicate replicates to ensure reproducibility .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

  • Co-solvents : DMSO (≤10%) for in vitro assays; PEG-400 for in vivo dosing .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Liposomal encapsulation improves bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action for PDE4 inhibition?

Combine biochemical and cellular approaches:

  • Competitive binding assays : Fluorescent cAMP analogs (e.g., Fl-cAMP) quantify displacement .
  • siRNA knockdown : PDE4B silencing in HEK-293 cells validates target specificity .
  • Proteomic profiling : Phosphoproteomics identifies downstream signaling perturbations (e.g., ERK/MAPK pathways) .

Q. How to design structure-activity relationship (SAR) studies for pyridazinone-thiadiazole hybrids?

Systematically modify substituents and evaluate effects:

  • Dimethoxyphenyl group : Replace with halogenated or nitro-substituted aryl rings to assess steric/electronic effects .
  • Thiadiazole moiety : Introduce methyl or ethyl groups at position 5 to probe hydrophobic interactions .
  • Statistical modeling : Hansch analysis correlates logP and IC₅₀ values .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Address variability using:

  • Orthogonal assays : Compare enzyme inhibition (in vitro) with cell-based cAMP accumulation .
  • Standardized protocols : Control cell passage number, serum batches, and incubation times .
  • Meta-analysis : Pool data from independent labs to identify confounding variables (e.g., solvent artifacts) .

Q. What computational strategies predict binding modes with PDE4?

  • Molecular docking : AutoDock Vina or Glide simulates ligand-receptor interactions (PDB: 1XM6) .
  • MD simulations : GROMACS assesses binding stability (50 ns trajectories, explicit solvent) .
  • Free-energy calculations : MM-PBSA/GBSA quantifies contributions of key residues (e.g., Gln-369) .

Q. What challenges arise during gram-scale synthesis, and how are they mitigated?

  • Exothermic reactions : Use jacketed reactors with temperature control (<5°C gradients) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for efficiency .
  • Process analytics : Implement PAT (e.g., inline FTIR) to monitor intermediate conversions .

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